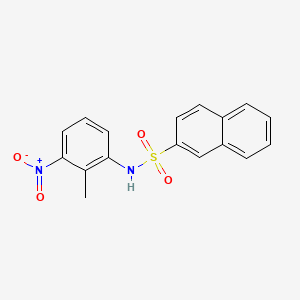
N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide, also known as MNQ, is a sulfonamide derivative that has been extensively studied for its therapeutic potential in various diseases. MNQ has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In
Mécanisme D'action
N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and metastasis. This compound also inhibits the activity of p38 MAPK, a signaling pathway that is involved in inflammation. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and metastasis. This compound also inhibits the activity of p38 MAPK, a signaling pathway that is involved in inflammation. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway. This compound has also been shown to have antioxidant effects by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide has several advantages for lab experiments. This compound is readily available and easy to synthesize. This compound has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. This compound has low solubility in aqueous solutions, which can make it difficult to administer in vitro and in vivo. This compound also has low bioavailability, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide research. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. Further studies are needed to explore the full therapeutic potential of this compound in these diseases. This compound could also be explored for its potential in other diseases such as cardiovascular disease and diabetes. Future studies could also focus on improving the solubility and bioavailability of this compound to enhance its therapeutic potential.
Méthodes De Synthèse
N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide can be synthesized by the reaction of 2-naphthalenesulfonyl chloride with 2-amino-4-methyl-5-nitrophenol in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide has been extensively studied for its therapeutic potential in various diseases. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(2-methyl-3-nitrophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-12-16(7-4-8-17(12)19(20)21)18-24(22,23)15-10-9-13-5-2-3-6-14(13)11-15/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXQRVSULGVBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)


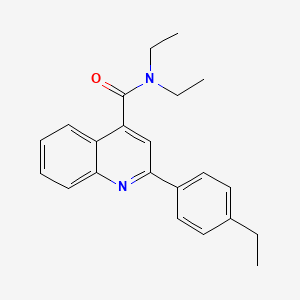
![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)
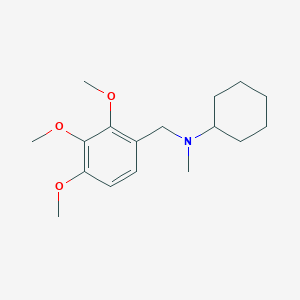
![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)
![N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)
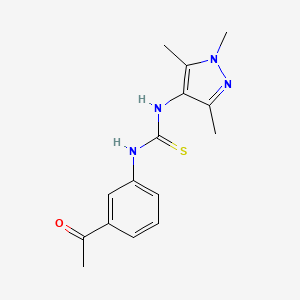
![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
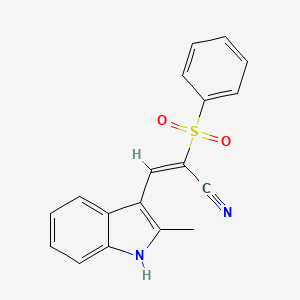
![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)